molecular formula C8H17ClFN B1484581 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride CAS No. 2098112-95-7

3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride

Cat. No.: B1484581
CAS No.: 2098112-95-7
M. Wt: 181.68 g/mol
InChI Key: CIXHEQDMMAQSKZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Characterization

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern on the azetidine ring. Its molecular formula, C₈H₁₇ClFN , corresponds to a molecular weight of 181.68 g/mol . The azetidine core consists of a four-membered saturated ring containing one nitrogen atom, with fluorine and a 3-methylbutyl group (-CH₂CH(CH₂CH₃)₂) both attached to the third carbon (C3) position. The hydrochloride salt form improves stability and solubility in polar solvents.

Structural Features

  • Azetidine Ring : The four-membered ring exhibits significant angle strain (≈ 90° bond angles), increasing its reactivity compared to larger heterocycles like pyrrolidine.
  • Fluorine Substituent : The electronegative fluorine atom at C3 induces dipole moments, altering electron distribution and enhancing metabolic stability.
  • 3-Methylbutyl Group : This branched alkyl chain contributes to lipophilicity, influencing membrane permeability and hydrophobic interactions.
Property Value Source
CAS Number 2098112-95-7
Molecular Formula C₈H₁₇ClFN
Molecular Weight 181.68 g/mol
Key Functional Groups Azetidine, Fluorine, Alkyl

Historical Context of Azetidine Derivatives in Organic Chemistry

Azetidines, first synthesized in the early 20th century via Schiff base reactions, gained prominence with the discovery of β-lactam antibiotics like penicillin. The azetidine ring’s strain and reactivity made it a strategic scaffold for developing protease inhibitors and neuromodulators. For example, L-azetidine-2-carboxylic acid, isolated from sugar beets, demonstrated collagen synthesis inhibition, spurring interest in azetidine-based therapeutics.

The introduction of fluorine into azetidines emerged as a pivotal advancement in the 21st century. Fluorination strategies, such as late-stage functionalization (LSF) and Buchwald-Hartwig amination, enabled precise modifications to enhance bioavailability and target selectivity. These innovations positioned fluorinated azetidines like this compound as critical intermediates in drug design.

Significance of Fluorine and Alkyl Substituents in Azetidine Systems

Fluorine’s Role

  • Electron Withdrawal : The C-F bond’s polarity (Pauling electronegativity: F = 4.0) reduces electron density at C3, facilitating nucleophilic attacks or electrophilic substitutions.
  • Metabolic Stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in biological systems.
  • Lipophilicity : Fluorine’s hydrophobic effect enhances membrane permeability, critical for central nervous system (CNS)-targeted drugs.

Alkyl Substituent Effects

  • Steric Bulk : The 3-methylbutyl group imposes steric hindrance, directing regioselectivity in ring-opening reactions.
  • Solubility Modulation : Branching reduces crystallinity, improving solubility in organic solvents like THF or DCM.
  • Pharmacophore Integration : Alkyl chains enable hydrophobic binding to protein pockets, as seen in kinase inhibitors.
Feature Fluorine Impact Alkyl Impact
Reactivity Polarizes C3 for electrophiles Steric shielding at C3
Bioavailability Enhances metabolic stability Increases lipophilicity
Synthetic Utility Enables LSF modifications Directs regioselective reactions

Properties

IUPAC Name

3-fluoro-3-(3-methylbutyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-7(2)3-4-8(9)5-10-6-8;/h7,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXHEQDMMAQSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Sequence Overview

This method involves the following key steps:

  • Starting Material : 3-methyl-3-buten-1-ol or 2-methyl-2-propenyl chloride derivatives serve as precursors.
  • Azide Formation : Conversion of allylic halides or tosylates to azides via nucleophilic substitution with sodium azide.
  • Bromofluorination : Regioselective bromofluorination of the carbon-carbon double bond using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) at low temperature (0 °C).
  • Azide Reduction and Boc Protection : Catalytic hydrogenation (H2, Pd/C) reduces the azide to an amine, which is trapped in situ with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected amine.
  • Ring Closure : Deprotonation of the N-Boc amine with sodium hydride in DMF induces intramolecular nucleophilic substitution, closing the azetidine ring with concomitant displacement of bromide.

Reaction Details and Yields

  • The bromofluorination step proceeds smoothly, yielding bromofluorinated intermediates without the need for purification.
  • Azide reduction and Boc protection afford N-Boc amines in good yields (e.g., 87%).
  • Ring closure to form the 3-fluoroazetidine occurs over extended reaction times (up to 23 hours), reflecting the ring strain of azetidines compared to pyrrolidines.
  • Overall yields for the 4-step sequence from 2-methyl-2-propenyl chloride to 3-fluoro-3-methylazetidine are moderate (~29% for Boc-protected intermediate, 76% for ring closure step).

Sulfonylation and Fluorination of Hydroxymethyl Azetidines

Synthetic Sequence Overview

An alternative approach involves:

  • Starting Material : tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Sulfonylation : Conversion of the hydroxymethyl group into a good leaving group by reaction with sulfonylation reagents such as para-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine.
  • Fluorination : Displacement of the sulfonate group with fluoride sources such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex.
  • Purification : Removal of impurities (e.g., chloromethyl azetidine side products) by extraction and chromatographic techniques.

Reaction Conditions and Reagents

  • Sulfonylation is typically performed in dichloromethane at ambient temperature.
  • Fluorination requires careful control to minimize side reactions and achieve high conversion.
  • Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to facilitate substitution and purification steps.

Additional Synthetic Details and Alternative Routes

  • Hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, or diisobutylaluminum hydride are employed at various stages for reduction of intermediates.
  • Protective group strategies (e.g., benzhydryl or Boc groups) are used to stabilize intermediates and facilitate purification.
  • Multi-step sequences often involve Michael additions, triflation, cyclization, and reductive deprotection.

Comparative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
Azide formation NaN3 in DMSO or Et2O/H2O Quantitative Requires thorough washing to remove NaN3
Bromofluorination NBS, Et3N·3HF, DCM, 0 °C High Regioselective, no purification needed
Azide reduction + Boc trapping H2, Pd/C, Boc2O, EtOAc 29-87 In situ amine trapping
Ring closure (azetidine) NaH, DMF, RT, 23 h 76 Longer due to ring strain
Sulfonylation (hydroxymethyl) Tosyl chloride or mesyl chloride, Et3N, DCM High Converts -OH to good leaving group
Fluorination TBAF or HF/trimethylamine Moderate Requires careful purification

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ring-Opening Reactions: Acidic or basic conditions facilitate the ring-opening process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.

Scientific Research Applications

Overview

3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride is a synthetic organic compound classified as an azetidine, characterized by its four-membered nitrogen-containing ring structure. This compound exhibits unique chemical properties due to the presence of a fluorine atom and a branched alkyl group (3-methylbutyl), making it valuable in various scientific research applications, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for drug discovery and development. The compound's fluorine substitution is known to improve metabolic stability and bioavailability in drug candidates .

Biological Studies

The compound is used to study enzyme mechanisms and protein interactions due to its unique structural features. The azetidine ring provides rigidity, which can influence binding affinity and specificity towards biological targets. Preliminary studies suggest potential antibacterial and antifungal activities, warranting further investigation into its pharmacological properties .

Materials Science

In materials science, this compound is explored for its potential to create novel materials with specific properties. Its unique chemical structure allows it to function as a precursor for synthesizing polymers and specialty chemicals that require specific reactivity or stability.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. For example, compounds with similar structures have shown significant inhibition against various bacterial strains, suggesting that this compound may also exhibit similar properties .

In another study focusing on fluorinated azetidines, researchers found that the introduction of fluorine atoms significantly altered the pharmacokinetic profiles of the synthesized compounds, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the azetidine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Azetidine Derivatives

The table below compares the target compound with structurally related azetidine hydrochlorides, focusing on substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents at 3-Position Key Features Reference
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride C₇H₁₅ClFN 179.66 g/mol Fluoro, 3-methylbutyl Enhanced lipophilicity
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride C₄H₆ClF₄N 179.54 g/mol Fluoro, trifluoromethyl High electronegativity
3-Fluoro-3-methylazetidine hydrochloride C₄H₈ClFN 124.56 g/mol Fluoro, methyl Compact substituent
3-Methyl-3-(trifluoromethoxy)azetidine hydrochloride C₅H₉ClF₃NO 191.58 g/mol Methyl, trifluoromethoxy Ether-linked trifluoromethyl group
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride C₄H₇ClF₂N 138.56 g/mol Fluoro, fluoromethyl Dual fluorine atoms
Key Observations:
  • Substituent Size : The 3-methylbutyl group in the target compound increases steric bulk compared to smaller substituents like methyl or fluoromethyl. This may improve membrane permeability but reduce solubility in polar solvents .
  • Bioactivity: Fluorinated azetidines are often explored as enzyme inhibitors or receptor modulators.

Pharmacological Relevance and Related Sibutramine Analogs

The 3-methylbutyl group is also present in USP Sibutramine Related Compounds A–D (), which are structurally related to the appetite suppressant sibutramine. These compounds share the N-{1-[1-(chlorophenyl)cyclobutyl]-3-methylbutyl} backbone, suggesting that the 3-methylbutyl moiety may play a role in serotonin/norepinephrine reuptake inhibition. However, the azetidine core in the target compound replaces the cyclobutyl-amine structure of sibutramine analogs, likely altering pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : Fluorinated azetidines with bulky substituents (e.g., 3-methylbutyl) exhibit lower aqueous solubility compared to derivatives with polar groups like fluoromethyl .
  • Stability : The hydrochloride salt form improves crystallinity and stability under ambient conditions, a feature common to all listed compounds .

Biological Activity

3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride (CAS: 2098112-95-7) is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant research findings.

The molecular formula of this compound is C8H16ClFC_8H_{16}ClF with a molecular weight of 179.67 g/mol. The compound features a fluorinated azetidine structure, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the azetidine class exhibit a variety of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that azetidine derivatives can act as inhibitors in cancer pathways, particularly through modulation of signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.
  • Neurological Implications : Azetidine derivatives are being explored for their effects on the central nervous system, particularly in relation to cannabinoid receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is theorized to modulate the activity of neurotransmitter receptors and may inhibit certain enzymes involved in cancer cell proliferation.

Potential Mechanisms:

  • CB1 Receptor Modulation : Similar compounds have been identified as modulators of the Cannabinoid-1 (CB1) receptor, which plays a role in various neurological and metabolic processes .
  • Inhibition of Proliferative Pathways : The compound may inhibit MEK/ERK signaling pathways, which are critical in cancer progression .
  • Antimicrobial Action : The structural features may enhance interaction with bacterial cell membranes or interfere with vital metabolic pathways in pathogens.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that similar azetidine compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
    • In vivo models showed reduced tumor growth when treated with azetidine derivatives at specific dosages.
  • Antimicrobial Studies :
    • Testing against Gram-positive and Gram-negative bacteria revealed that certain analogs exhibited significant antibacterial activity, suggesting that this compound could be effective against resistant strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeurologicalPotential modulation of CB1 receptors

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride

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